tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate
Description
tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate: is a chemical compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a naphthyl-ethylamine moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Properties
IUPAC Name |
tert-butyl N-(2-amino-2-naphthalen-2-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-11-15(18)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXKIJMETNRECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The primary method for synthesizing tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate involves the reaction between tert-butyl carbamate and 2-amino-2-(naphthalen-2-yl)ethanol. This approach is favored due to its efficiency in introducing the carbamate group while preserving the amino and naphthyl functionalities.
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- tert-butyl carbamate (Boc-protected amine source)
- 2-amino-2-(naphthalen-2-yl)ethanol (substrate containing the amino and naphthyl groups)
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- Base: Diisopropylethylamine (DiPEA) is commonly used to deprotonate the amine and facilitate nucleophilic attack.
- Solvent: Dichloromethane (DCM) is employed as the reaction medium due to its ability to dissolve both reactants and maintain reaction homogeneity.
- Temperature: Typically carried out at ambient or slightly reduced temperatures to minimize side reactions.
Mechanism Overview:
The reaction proceeds through nucleophilic substitution where the amino group of 2-amino-2-(naphthalen-2-yl)ethanol attacks the activated tert-butyl carbamate, leading to the formation of the carbamate linkage.
Detailed Reaction Parameters and Optimization
| Parameter | Typical Condition | Notes |
|---|---|---|
| Base | Diisopropylethylamine (DiPEA) | Used in slight excess (1.1–1.5 equiv) |
| Solvent | Dichloromethane (DCM) | Anhydrous grade preferred |
| Temperature | 0°C to room temperature | Lower temperatures favor higher selectivity |
| Reaction Time | 2 to 12 hours | Monitored by thin-layer chromatography (TLC) |
| Workup | Aqueous wash with NaHCO3, brine | Removes excess base and impurities |
| Purification | Silica gel column chromatography | Eluent typically n-hexane/ethyl acetate mixtures |
| Yield | Typically 70–85% | Dependent on precise control of reaction parameters |
Alternative Synthetic Approaches
While the above method is standard, alternative approaches reported in related compound syntheses may involve:
Use of tert-butyl chloroformate: Reacting 2-amino-2-(naphthalen-2-yl)ethanol with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate directly.
Catalytic methods: Employing palladium-catalyzed protocols for related aryl amine derivatives, though specific application to this compound is less documented.
Research Findings and Reaction Analysis
The reaction is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of tert-butyl carbamate or tert-butyl chloroformate.
The presence of the bulky tert-butyl group provides steric hindrance that can influence the reaction rate and selectivity.
The naphthalen-2-yl group contributes to hydrophobic interactions, which can affect solubility and reaction kinetics.
Oxidation and reduction reactions on this compound have been reported, indicating its chemical versatility post-synthesis, but these are subsequent transformations rather than preparation steps.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | tert-butyl carbamate + 2-amino-2-(naphthalen-2-yl)ethanol | DiPEA, DCM, 0°C to RT, 2–12 h | 70–85 | Standard method, widely used in literature |
| 2 | 2-amino-2-(naphthalen-2-yl)ethanol + tert-butyl chloroformate | Triethylamine, DCM, low temperature | Moderate | Alternative carbamate formation approach |
| 3 | Palladium-catalyzed aryl amine derivatives (related compounds) | Pd catalyst, specific ligands, solvents | Variable | Less common, applied in aryl dopamine analog synthesis |
Chemical Reactions Analysis
tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents, and specific temperatures to optimize the reaction yields .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate serves as a versatile building block in organic synthesis. It can be used to create more complex organic molecules and is particularly valuable as a protecting group for amines during multi-step syntheses.
- Chemical Reactions : The compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions. For example:
- Oxidation : It can be oxidized using agents like hydrogen peroxide.
- Reduction : Reductive transformations can be performed using lithium aluminum hydride (LiAlH4).
Biology
- Enzyme Mechanism Studies : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions. Its ability to bind to specific proteins allows researchers to explore the dynamics of enzymatic reactions.
- Potential Biological Activity : Preliminary studies suggest that it may act as an inhibitor of branched-chain amino acid transaminases (BCATs), which are involved in amino acid metabolism and have implications in cancer biology.
Medicine
- Intermediate in Drug Synthesis : this compound is used as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties make it a candidate for developing new drug candidates targeting various diseases.
- Therapeutic Potential : Ongoing research is investigating its efficacy in modulating biological pathways related to cancer and metabolic disorders.
Enzyme Inhibition Studies
A significant study focused on the inhibition of BCATs demonstrated that compounds structurally similar to this compound exhibit potent inhibitory effects against these enzymes. For example, BAY-069 showed an IC50 value of 0.56 µM against BCAT1, indicating strong cellular activity against cancer cell lines. The specific IC50 value for this compound is yet to be determined (TBD).
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The naphthyl group provides hydrophobic interactions, while the amino and carbamate groups can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate can be compared with similar compounds such as:
tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate: This compound has a similar structure but contains a prop-2-enamido group instead of the naphthyl group.
tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate: This compound features an aminoethoxy group, making it more hydrophilic compared to the naphthyl derivative.
The uniqueness of this compound lies in its naphthyl group, which imparts distinct hydrophobic properties and influences its interactions with biological targets .
Biological Activity
tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate is a chemical compound notable for its potential biological activities. With the molecular formula and a molecular weight of 286.37 g/mol, this compound has garnered interest in various fields, including medicinal chemistry and biochemistry. This article presents a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-amino-2-(naphthalen-2-yl)ethanol. This reaction is generally facilitated by a base such as diisopropylethylamine (DiPEA) in a solvent like dichloromethane (DCM) .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The naphthyl group enhances hydrophobic interactions, while the amino and carbamate groups facilitate hydrogen bonding with proteins or enzymes. This interaction can modulate enzymatic activity and influence various biochemical pathways .
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. For instance, studies on related compounds have shown that similar structures can inhibit branched-chain amino acid transaminases (BCATs), which play a crucial role in amino acid metabolism and are implicated in various cancers .
Case Studies
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Inhibition Studies : A study involving BCAT inhibitors highlighted the structural similarities between this compound and potent inhibitors that demonstrated significant cellular activity against cancer cell lines .
(Note: TBD = To Be Determined)
Compound IC50 (µM) Target BAY-069 0.56 BCAT1 This compound TBD TBD
Structural Comparison
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Description |
|---|---|
| tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate | Contains a prop-2-enamido group instead of naphthyl |
| tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate | Features an aminoethoxy group, increasing hydrophilicity |
The presence of the naphthyl group in this compound contributes significantly to its hydrophobic properties, influencing its interactions with biological targets .
Research Applications
The compound serves multiple roles in scientific research:
Q & A
Basic Synthesis: What is the optimal synthetic route for tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate?
The compound can be synthesized via carbodiimide-mediated coupling. A validated method involves reacting 2-(naphthalen-2-yl)propanoic acid with tert-butyl hydroxycarbamate using dicyclohexylcarbodiimide (DCC) as a coupling agent in ethyl acetate/hexane, yielding 86% after silica gel chromatography . This method is scalable and avoids racemization, critical for preserving stereochemical integrity in downstream applications.
Basic Characterization: Which analytical techniques confirm the structural identity of this carbamate?
Key techniques include:
- NMR Spectroscopy : H and C NMR to verify the tert-butyl group (δ ~1.4 ppm for H), naphthalene protons (aromatic δ 7.2–8.0 ppm), and carbamate carbonyl (δ ~155 ppm for C).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ expected for CHNO).
- X-ray Crystallography : For unambiguous confirmation, SHELX software can refine crystal structures, though challenges arise from low crystal quality or twinning .
Intermediate Applications: How is this compound utilized in synthesizing bioactive molecules?
It serves as a protected amine intermediate in peptidomimetics and kinase inhibitors. For example, tert-butyl carbamates are deprotected under acidic conditions (e.g., HCl/dioxane) to yield free amines for subsequent coupling, as demonstrated in the synthesis of urea derivatives targeting enzyme inhibition .
Advanced Crystallography: What challenges arise in resolving its crystal structure, and how are they mitigated?
Challenges include poor crystal growth due to flexible ethylenediamine chains and naphthalene stacking variability. Strategies:
- Cryocooling : Reduces thermal motion artifacts.
- SHELXD/SHELXE : For experimental phasing of small-molecule crystals, though twinning may require alternative software like Olex2 .
- Mercury Visualization : Overlaying multiple structures aids in identifying conformational flexibility .
Advanced Stereochemistry: How can diastereomeric impurities be minimized during synthesis?
Racemization at the chiral center (C2) may occur under basic conditions. Mitigation includes:
- Low-Temperature Coupling : Conduct reactions below 0°C to suppress base-induced epimerization.
- Chiral HPLC Analysis : Use polysaccharide columns (e.g., Chiralpak AD-H) to resolve enantiomers and quantify purity .
Data Contradictions: How to resolve discrepancies between reported and observed purity in HPLC?
Common issues include co-eluting impurities or solvent artifacts. Solutions:
- Orthogonal Methods : Combine reverse-phase HPLC with ion-exchange chromatography.
- HRMS/MS Fragmentation : Identify adducts or degradation products (e.g., tert-butyl group loss, m/z −56).
- NMR Dilution Experiments : Detect residual solvents (e.g., DMF) that may skew purity assessments .
Advanced Derivative Design: What strategies optimize bioactivity in carbamate-derived analogs?
- Scaffold Hopping : Replace naphthalene with substituted aryl groups (e.g., 3-chloro-5-fluorophenyl) to modulate lipophilicity .
- Molecular Dynamics : Simulate interactions with target proteins (e.g., kinases) to guide substituent placement.
- Proteolytic Stability : Introduce steric hindrance via tert-butyl groups to resist esterase cleavage .
Toxicity Profiling: How to assess ecotoxicity when data is unavailable?
- Read-Across Models : Use data from structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) to predict biodegradation and aquatic toxicity .
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.
- In Silico Tools : EPI Suite or TEST software to estimate LC and bioaccumulation factors .
Stability Optimization: What storage conditions prevent degradation?
- Temperature : Store at −20°C under inert gas (N/Ar) to inhibit oxidation.
- Light Sensitivity : Amber vials prevent naphthalene photodegradation.
- Moisture Control : Desiccants (e.g., silica gel) avoid carbamate hydrolysis to amines .
Computational Modeling: How to validate molecular docking poses for this compound?
- Mercury Overlays : Compare predicted and crystallographic conformations of the naphthalene moiety.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to refine hydrogen-bonding interactions.
- Cambridge Structural Database (CSD) : Cross-reference torsion angles with similar carbamates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
